![molecular formula C15H10ClN3O2 B1405865 Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate CAS No. 1383704-29-7](/img/structure/B1405865.png)
Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate
Overview
Description
“Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate” is a chemical compound with the molecular formula C15H10ClN3O2 and a molecular weight of 299.71 g/mol . It is also known by the synonym "Pyrido[3,4-b]pyrazine-7-carboxylic acid, 2-chloro-3-phenyl-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate” consists of a pyrido[3,4-b]pyrazine core with a phenyl group at the 3-position, a methyl ester at the 7-position, and a chlorine atom at the 2-position .
Scientific Research Applications
Anticancer Potential
- Derivatives of pyrido[3,4-b]pyrazine, including closely related compounds to Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate, have demonstrated antitumor activity in various in vivo experiments. Notably, different isomers of these compounds show significant differences in potency across several biological tests (Temple & Rener, 1989).
Antibacterial Activity 2. Studies have revealed that pyrazine and pyridine derivatives, which are structurally similar to Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate, exhibit antibacterial properties. These compounds have shown significant activity against various bacterial strains, particularly anaerobes, indicating their potential in antibacterial applications (Foks et al., 2005).
Synthesis and Chemical Properties 3. Research in synthetic chemistry has focused on the synthesis of pyrazine derivatives through various reactions. For instance, the condensation of 3,4-diaminopyridine with β-keto sulfoxides has been employed to synthesize 2-arylpyrido[3,4-b]pyrazine derivatives (Kano & Yuasa, 1983). Moreover, novel methodologies have been developed for the efficient synthesis of furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, contributing to advancements in the field of heterocyclic chemistry (El‐Dean et al., 2018).
Dyes for Polyester Fibers 4. Pyrazolo[3,4-b]pyrazines, similar to Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate, have been utilized in the synthesis of disperse dyes for polyester fibers. These heterocyclic compounds have shown promising properties for textile applications (Rangnekar & Dhamnaskar, 1990).
properties
IUPAC Name |
methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c1-21-15(20)11-7-10-12(8-17-11)18-13(14(16)19-10)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGKWGQNQANJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)N=C(C(=N2)C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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